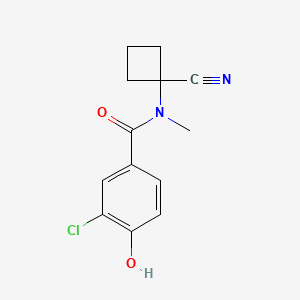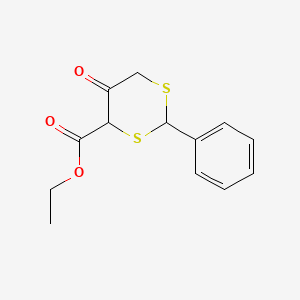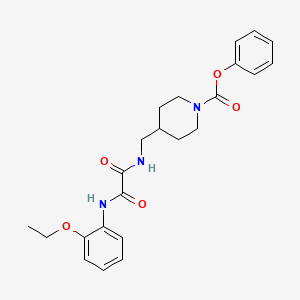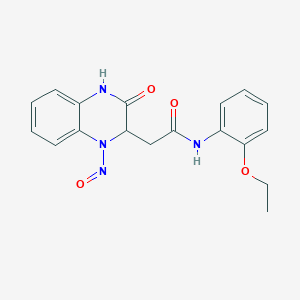
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. TAK-659 has been found to be a potent inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is involved in the development and progression of certain types of cancer and autoimmune diseases.
作用机制
The mechanism of action of TAK-659 involves the inhibition of the BTK enzyme, which is involved in the signaling pathways that regulate cell growth, differentiation, and survival. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and function of B cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B cell activity and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activity, and the inhibition of cancer cell growth. In preclinical studies, TAK-659 has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo, and in reducing the activity of B cells in animal models of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using TAK-659 in scientific research is its potent inhibition of BTK, which makes it a valuable tool for studying the role of BTK in cell signaling pathways. TAK-659 has also been shown to have good selectivity for BTK, with minimal off-target effects. However, one limitation of using TAK-659 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for the research on TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another direction is the further exploration of the role of BTK in cell signaling pathways, and the potential use of BTK inhibitors like TAK-659 in the treatment of other diseases, such as inflammatory disorders and viral infections.
合成方法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of the key intermediate, 1-cyanocyclobutane-1-carboxylic acid, which is then converted into the final product through a series of chemical reactions. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.
科学研究应用
TAK-659 has been studied extensively for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to be a potent inhibitor of BTK, which is a key enzyme involved in the development and progression of certain types of cancer, such as lymphoma and leukemia. TAK-659 has also been found to be effective in suppressing the activity of B cells, which play a role in the development of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(13(8-15)5-2-6-13)12(18)9-3-4-11(17)10(14)7-9/h3-4,7,17H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVHLSRAFOWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)O)Cl)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)

![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)